Stearyl acetate
Description
Nomenclature and Chemical Identity in Academic Contexts
In scientific literature, octadecyl acetate (B1210297) is identified by a systematic name and a variety of synonyms, with "stearyl acetate" being commonly used. acs.orgnih.govferwer.com It is formally classified as a carboxylic ester. usc.edu.au The compound is the product of the esterification of a long-chain fatty alcohol, octadecanol, and acetic acid. acs.org Its structure consists of a long, hydrophobic 18-carbon (octadecyl) chain attached to an acetate group. dss.go.th This amphiphilic nature, with a dominant hydrophobic tail, dictates its physical properties, such as its low solubility in water and good solubility in organic solvents like ethanol (B145695) and ether. acs.org Physically, it appears as a white, waxy crystalline solid or a colorless to pale yellow liquid, depending on the temperature. acs.orgferwer.commdpi.com
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | octadecyl acetate | nih.gov |
| Synonyms | This compound, 1-Octadecanol acetate, Acetic acid octadecyl ester, n-Octadecyl acetate | acs.orgmdpi.comtandfonline.com |
| CAS Number | 822-23-1 | acs.orgtandfonline.comacs.org |
| Chemical Formula | C₂₀H₄₀O₂ | acs.orgacs.orgresearchgate.net |
| Molecular Weight | 312.53 g/mol | researchgate.netlarodan.com |
| ChEBI ID | CHEBI:179720 | acs.org |
| PubChem CID | 69968 | acs.org |
| InChIKey | OIZXRZCQJDXPFO-UHFFFAOYSA-N | tandfonline.comacs.org |
Historical Perspectives of Octadecyl Acetate Research and Discovery
While the precise moment of its first synthesis is not prominently documented, research into the properties of octadecyl acetate and related long-chain esters was underway by the 1930s. A 1935 publication in "The Chemical Age" references studies conducted in 1934 by Phillips and Mumford. dss.go.th Their work investigated the phenomenon of polymorphism in the derivatives of long-chain alkanes, including those of octadecyl alcohol, demonstrating early scientific interest in the compound's fundamental physical chemistry. dss.go.th The purification methods established during this era, such as high-vacuum distillation and crystallization from various solvents, were also documented. usc.edu.au This early research laid the groundwork for understanding the behavior of long-chain fatty esters, which would later prove crucial for their application in diverse scientific fields.
Significance of Octadecyl Acetate in Contemporary Chemical and Biological Sciences
The importance of octadecyl acetate in modern science is marked by its distinct roles in both biological systems and industrial chemical applications.
In the biological sciences, octadecyl acetate is primarily recognized as a semiochemical, specifically as a component of insect pheromones. It has been identified in the sex gland extracts of various moth species. mdpi.com For instance, in the European grape berry moth, Eupoecilia ambiguella, octadecyl acetate is a key pheromone-related component that, while not attractive on its own, significantly enhances male attraction when combined with the primary attractant, (Z)-9-dodecenyl acetate, and dodecyl acetate. mdpi.comthegoodscentscompany.com Similarly, it is found in the body scales of the female peach twig borer, Anarsia lineatella, where it is one of three components that induce contact from males. sfu.ca The compound has also been identified in the defensive secretions of certain arthropods and in the Dufour's gland of bees. mdpi.comthegoodscentscompany.com
More recently, research has uncovered the presence of octadecyl acetate in microorganisms. A 2020 study published in Molecules reported the identification of octadecyl acetate as a volatile organic compound (VOC) produced by the Amazonian cyanobacterium Synechococcus sp. strain GFB01. mdpi.comresearchgate.netnih.gov This was the first time the compound had been reported in cyanobacteria, suggesting a potential physiological or ecological role for this molecule within microbial communities and opening new avenues for research in biotechnology. mdpi.comresearchgate.netnih.govacs.org
In the chemical sciences, octadecyl acetate serves as a valuable monomer in polymer synthesis, particularly for industrial applications. Its long alkyl chain is a desirable feature for creating polymers with specific functionalities. Copolymers synthesized from octadecyl acrylate (B77674) (a related ester) and vinyl acetate are used extensively as pour point depressants (PPDs) and flow improvers for waxy crude oil. acs.orgscientific.netresearchgate.net These comb-like polymers interact with paraffin (B1166041) wax crystals that form in crude oil at low temperatures, modifying their size and shape to prevent the formation of a rigid network. acs.orgacs.orgresearchgate.net This action significantly lowers the temperature at which the oil ceases to flow, which is critical for pipeline transportation. acs.org Beyond this major application, octadecyl acetate is used as an emollient and skin-conditioning agent in the cosmetics and personal care industries and as a lubricant in textile manufacturing. nih.govferwer.com It also serves as a general biochemical reagent for life science research. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
octadecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZXRZCQJDXPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047759 | |
| Record name | Octadecyl acetate | |
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Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-23-1, 72269-30-8 | |
| Record name | Octadecyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetic acid, octadecyl ester | |
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| Record name | Acetic acid, C18-22-alkyl esters | |
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| Record name | Octadecyl acetate | |
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| Record name | Acetic acid, octadecyl ester | |
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| Record name | Octadecyl acetate | |
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| Record name | Octadecyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.357 | |
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| Record name | STEARYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for Octadecyl Acetate
Esterification Pathways and Reaction Kinetics
Esterification, the foundational reaction for producing octadecyl acetate (B1210297) from octadecanol and an acetyl source, can be achieved through various pathways. The kinetics and success of these reactions are highly dependent on the chosen catalytic system.
The synthesis of octadecyl acetate and related esters is frequently accomplished via esterification reactions that require a catalyst to achieve high yields and practical reaction rates. A variety of catalytic systems have been developed, ranging from traditional homogeneous acids to more advanced heterogeneous solid acids.
A simple and efficient solvent-free method for the acetylation of long-chain alcohols like 1-octanol (B28484) involves using a glycerol-based sulfonic acid (–SO3H) functionalized carbon catalyst. scirp.orgresearchgate.net This heterogeneous catalyst is noted for its high stability, reusability, and ease of separation from the reaction mixture by simple filtration. scirp.orgresearchgate.net The reaction typically uses acetic anhydride (B1165640) as the acetylating agent and proceeds under mild conditions. scirp.orgresearchgate.net For instance, studies on the acetylation of 1-octanol showed that a 15 wt% catalyst loading was optimal, achieving 96% conversion at 65°C in just 30 minutes. scirp.org The reusability of such solid acid catalysts is a key advantage, showing consistent performance over multiple cycles. scirp.org
Other solid acid catalysts investigated for esterification include silica (B1680970) gel-supported sulfuric acid, montmorillonite (B579905) K10, and various metal triflates. scirp.org These catalysts facilitate the reaction, which involves the nucleophilic attack of the alcohol on the activated acetyl source. mdpi.com The use of heterogeneous catalysts aligns with green chemistry principles by simplifying work-up procedures and minimizing corrosive and environmental hazards associated with traditional homogeneous catalysts like sulfuric acid. scirp.orgresearchgate.net
| Catalyst System | Substrates | Key Conditions | Yield/Conversion | Ref |
| Glycerol-Based Carbon-SO3H | 1-Octanol, Acetic Anhydride | 15 wt% catalyst, 65°C, 30 min, Solvent-free | 96% Conversion | scirp.org |
| Sulfonated Polyionic Liquid | Alcohols, Acetic Anhydride | Solvent-free | Good to excellent yields | scirp.org |
| Thionyl Chloride/Anhydrides | Sterols, Fatty Acids | High Temperature | High Yield (with by-products) | cirad.fr |
| Magnesium/Zinc Oxides | β-sitosterol, Methyl Dodecanoate | 240°C, 7h, Solvent-free | 75% Yield | cirad.fr |
Enzymatic synthesis represents a significant advancement in producing esters, offering high selectivity and mild reaction conditions. Lipases are particularly effective biocatalysts for esterification and transesterification reactions in solvent-free systems, which is advantageous for producing high-purity products intended for applications with low toxicity requirements. mdpi.comresearchgate.net
The lipase-catalyzed transesterification of 1-O-octadecyl glycerol (B35011) (batyl alcohol) with ethyl butyrate (B1204436) serves as an excellent model for the enzymatic synthesis of esters involving an octadecyl moiety. researchgate.netresearchgate.net In this reaction, a lipase (B570770), such as one from Pseudomonas fluorescens, catalyzes the transfer of the butyryl group from ethyl butyrate to the hydroxyl groups of batyl alcohol. researchgate.netresearchgate.net This process is typically conducted in a solvent-free medium. researchgate.netresearchgate.net
The reaction proceeds sequentially, first forming the monoester, which is then further acylated to the diesterified product. researchgate.netresearchgate.net Research has shown this reaction to be remarkably rapid; under certain conditions, over 85% of the 1-O-octadecyl glycerol can be consumed within just 5 minutes, primarily forming the monoester. researchgate.netresearchgate.net The mechanism is often a Ping-Pong Bi-Bi type, where the enzyme forms an acyl-enzyme intermediate that subsequently reacts with the alcohol. nih.gov Efficient removal of the ethanol (B145695) by-product, for instance by using a vacuum, is crucial for driving the reaction forward and significantly reducing reaction times. researchgate.net This methodology has been successfully scaled up, demonstrating its viability for producing significant quantities of acylated alkylglycerols. researchgate.netresearchgate.net
Maximizing the efficiency of enzymatic esterification hinges on the optimization of several parameters, including enzyme loading, temperature, water content, and the support material used for immobilization. researchgate.netnih.gov Immobilization of lipases on hydrophobic supports, such as those functionalized with octadecyl groups, is a common strategy to enhance their stability and activity. mdpi.com
Studies on the immobilization of Candida antarctica lipase B (CALB) have shown that supports like Immobeads-C18, a porous resin with octadecyl groups, allow for very high enzyme loading—up to 180 mg of protein per gram of support. mdpi.com The structure of the support surface is critical; optimizing it can lead to hyperactivation of the enzyme. nih.gov For instance, CALB adsorbed on polymethyl methacrylate (B99206) (PMMA) brushes showed a tenfold increase in specific activity compared to the native enzyme. nih.gov
The amount of enzyme used directly impacts the reaction rate and final conversion. In the synthesis of octyl acetate, increasing the amount of immobilized Rhizopus oryzae lipase from 10 U to 60 U was a key factor in achieving a maximal molar conversion of 92.35%. researchgate.net Similarly, for the acetylation of 1-octanol with a solid carbon-based acid catalyst, the catalyst loading was optimized to 15 wt% to achieve 96% conversion. scirp.org Temperature is another critical variable; for the synthesis of ethyl butyrate, the reaction rate increased up to 50°C, beyond which enzyme denaturation began to occur. nih.gov
| Parameter | System Studied | Optimal Range/Value | Effect | Ref |
| Enzyme Amount | Octyl Acetate Synthesis | 60 U | Maximized molar conversion | researchgate.net |
| Enzyme Loading | CALB on Immobeads-C18 | 160-180 mg/g support | High catalytic activity | mdpi.com |
| Temperature | Ethyl Butyrate Synthesis | 50°C | Peak reaction rate before denaturation | nih.gov |
| Substrate Molar Ratio | GG Synthesis | 8.65:1 (Glycerol:Galactose) | Significant effect on yield | researchgate.net |
| Water Content | Glyceryl Trioctanoate Transesterification | 5 wt% | Optimized conversion at 35°C | acs.org |
Solvent-Free Enzymatic Esterification
Lipase-Catalyzed Transesterification of 1-O-octadecyl glycerol with Ethyl Butyrate
Green Chemistry Approaches in Octadecyl Acetate Synthesis
Green chemistry principles are increasingly being applied to the synthesis of octadecyl acetate and related esters to reduce environmental impact and improve sustainability. researchgate.net Key strategies include the use of solvent-free reaction conditions, recyclable catalysts, and energy-efficient processes. researchgate.netcirad.fr
The use of immobilized enzymes and heterogeneous solid acid catalysts are prime examples of green chemistry in action. scirp.orgcirad.fr Solvent-free enzymatic synthesis, as detailed in section 2.1.2, eliminates the need for volatile and often toxic organic solvents. researchgate.netcsic.es Heterogeneous catalysts, such as the glycerol-based carbon-SO3H catalyst, can be easily recovered by filtration and reused multiple times without a significant loss of activity, minimizing waste. scirp.orgscirp.org The synthesis of a lipophilic organocatalyst with octadecyl groups demonstrated efficient recycling over five cycles without loss of activity or selectivity by switching between polar and non-polar solvents. beilstein-journals.org
Polymerization Techniques Involving Octadecyl Acrylate (B77674) and Octadecyl Methacrylate
Octadecyl acrylate (ODA) and octadecyl methacrylate (OMA) are important monomers due to their long alkyl side chains, which impart hydrophobicity to the resulting polymers. Advanced polymerization techniques are used to synthesize well-defined polymers and copolymers from these monomers.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are frequently employed. sigmaaldrich.comacs.org ATRP has been successfully used to synthesize well-defined homopolymers and various copolymers (random, block, and gradient) from ODA and OMA. acs.org This technique allows for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Mw/Mn). sigmaaldrich.comnih.gov For example, surface-initiated ATRP has been used to graft high-density poly(octadecyl acrylate) (PODA) chains from silica particles. nih.gov The synthesis of block copolymers of ODA and other monomers like tert-butyl acrylate has also been reported using ATRP. acs.org
RAFT polymerization is another powerful method for producing polymers with controlled architecture. researchgate.net It has been used to synthesize poly(octadecyl methacrylate) (POMA) with narrow molecular weight distributions (Mw/Mn values of 1.19–1.35), which is significantly lower than that achieved via conventional free radical polymerization (Mw/Mn > 2). acs.orgfigshare.com The kinetics of RAFT polymerization of OMA have been studied in detail, examining the effects of monomer, initiator, and RAFT agent concentrations. acs.org RAFT-mediated dispersion copolymerization has also been used to prepare micrometer-sized particles of poly(glycidyl methacrylate-co-octadecyl methacrylate). tandfonline.com
| Polymerization Technique | Monomers | Key Findings/Characteristics | Ref |
| ATRP | Octadecyl Acrylate (ODA), tert-Butyl Acrylate | Synthesis of well-defined block, random, and gradient copolymers. | acs.org |
| Surface-Initiated ATRP | Octadecyl Acrylate (ODA) | Facile synthesis of high-density PODA-grafted silica. | nih.gov |
| RAFT | Octadecyl Methacrylate (OMA) | Produces POMA with narrow MWD (1.19–1.35). | acs.orgfigshare.com |
| RAFT Dispersion Copolymerization | Glycidyl Methacrylate (GMA), OMA | Formation of stable microparticles with narrow dispersity (Đ = 1.58). | tandfonline.com |
Free-Radical Polymerization Mechanisms
Free-radical polymerization is a fundamental method for synthesizing polymers from vinyl monomers, including octadecyl acrylate (ODA) and octadecyl methacrylate (OMA). The mechanism proceeds through a chain reaction involving three key steps: initiation, propagation, and termination. fujifilm.com
Initiation: The process begins with the generation of free radicals from an initiator molecule, commonly an azo compound like azobisisobutyronitrile (AIBN) or a peroxide. fujifilm.com These initiators decompose under heat or light to form primary radicals. These highly reactive species then attack a monomer molecule, creating an active monomeric free radical. fujifilm.com
Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical site at the growing chain end. This step repeats, rapidly adding monomer units and extending the polymer chain. fujifilm.com
Termination: The growth of a polymer chain ceases through termination reactions. This can occur via two primary mechanisms:
Recombination (or Coupling): Two growing polymer radicals combine to form a single, non-reactive polymer chain.
Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end and another with an unsaturated end. fujifilm.com
Chain-transfer reactions can also occur, where the activity of a growing polymer radical is transferred to another molecule (like a solvent, monomer, or chain-transfer agent), terminating the original chain and initiating a new one. fujifilm.com
Conventional free-radical polymerization of OMA, for instance, using AIBN as an initiator at 80°C, has been shown to produce poly(octadecyl methacrylate) (POMA) with a number-average molecular weight (Mn) of 37,800 g/mol and a broad molecular weight distribution (polydispersity index, Đ > 2). acs.org This lack of control, indicated by the high Mn and broad Đ, is a characteristic limitation of conventional free-radical polymerization. acs.org
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a type of controlled radical polymerization (CRP) that offers significant advantages over conventional free-radical methods. It allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. tandfonline.com The RAFT process involves a standard free-radical polymerization in the presence of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA).
The core of the RAFT mechanism is a rapid equilibrium between active (propagating) radicals and dormant polymer chains, mediated by the RAFT agent. This equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing irreversible termination reactions. tandfonline.com This controlled process leads to polymers with low polydispersity indices (PDI), typically between 1.1 and 1.4. tandfonline.com
Influence of Reaction Parameters on Polymerization
The success and control of RAFT polymerization are highly dependent on several reaction parameters, including the concentrations of the monomer, RAFT agent, and initiator, as well as the reaction temperature.
Monomer, RAFT Agent, and Initiator Concentrations: In the RAFT polymerization of octadecyl methacrylate (OMA), increasing the monomer concentration leads to a higher rate of polymerization and an increased number-average molecular weight (Mn) of the resulting polymer. acs.org Conversely, increasing the concentration of the RAFT agent results in a decrease in both conversion and Mn, as more degenerative chain transfer reactions occur, providing better control over the polymerization. acs.org The molar ratio of the RAFT agent to the initiator is also critical; for octadecyl acrylate (ODA) polymerization, a ratio lower than 1.43:1 can lead to broader PDI values and less predictable molecular weights. tandfonline.com
Reaction Temperature: Temperature affects the rate of initiator decomposition and the fragmentation rate of the RAFT agent. For OMA polymerization, an increase in temperature from 60°C to 80°C increases the rate of polymerization. acs.org However, this also leads to a decrease in the Mn of the POMA. This is because higher temperatures reduce the half-life of the initiator (AIBN), decreasing the number of propagating radicals, and increase the fragmentation rate constant of the RAFT agent, which reduces the lifespan of intermediate radicals. acs.org
The following table summarizes the influence of various reaction parameters on the RAFT polymerization of OMA. acs.org
| Parameter Varied | [OMA] (mol L⁻¹) | [RAFT] (mol L⁻¹) | [AIBN] (mol L⁻¹) | Conversion (%) | Mₙ ( g/mol ) | Đ (PDI) |
| Monomer Conc. | 0.2 | 0.002 | 0.0004 | 55.3 | 11,200 | 1.21 |
| 0.3 | 0.002 | 0.0004 | 68.4 | 19,000 | 1.19 | |
| 0.4 | 0.002 | 0.0004 | 93.2 | 26,500 | 1.25 | |
| 0.5 | 0.002 | 0.0004 | 98.5 | 32,400 | 1.35 | |
| RAFT Conc. | 0.3 | 0.001 | 0.0004 | 89.6 | 28,300 | 1.31 |
| 0.3 | 0.003 | 0.0004 | 61.2 | 15,400 | 1.24 | |
| 0.3 | 0.004 | 0.0004 | 54.8 | 12,100 | 1.28 | |
| 0.3 | 0.005 | 0.0004 | 48.7 | 10,500 | 1.32 | |
| Initiator Conc. | 0.3 | 0.002 | 0.0002 | 62.1 | 21,500 | 1.23 |
| 0.3 | 0.002 | 0.0006 | 75.3 | 17,600 | 1.26 | |
| 0.3 | 0.002 | 0.0008 | 81.4 | 15,900 | 1.29 | |
| Temperature | 0.3 | 0.002 | 0.0004 | 45.6 (at 60°C) | 23,400 | 1.27 |
| 0.3 | 0.002 | 0.0004 | 58.9 (at 70°C) | 20,100 | 1.22 |
Data adapted from a study on POMA synthesis via RAFT polymerization. acs.org
Molecular Weight and Molecular Weight Distribution Control
A key feature of RAFT polymerization is the ability to produce polymers with controlled molecular weights and narrow molecular weight distributions (MWD), often expressed by the polydispersity index (Đ or PDI). tandfonline.com
In the RAFT polymerization of ODA and OMA, the number-average molecular weight (Mn) increases linearly with monomer conversion. acs.orgtandfonline.com This linear relationship is a strong indicator of a controlled or "living" polymerization process, where all chains are initiated at the beginning of the reaction and grow at a similar rate. tandfonline.com The theoretical molecular weight (Mn,th) can be predicted using the formula: Mn,th = Mn,RAFT + ([m]₀ * M₀ * x) / [CTA]₀, where Mn,RAFT is the molecular weight of the RAFT agent, [m]₀ is the initial monomer concentration, M₀ is the monomer molecular weight, x is the conversion, and [CTA]₀ is the initial concentration of the chain transfer agent. tandfonline.com
Studies have demonstrated that RAFT polymerization of OMA can yield polymers with Đ values ranging from 1.19 to 1.35, significantly narrower than the Đ > 2 observed in conventional free-radical polymerization. acs.org Similarly, for ODA polymerization, low PDI values are achievable, although they are influenced by the molar ratio of the RAFT agent to the initiator. tandfonline.com For example, at lower ratios of [CPDB]₀/[AIBN]₀ (1.25:1 and 1:1), broader PDI values of 1.46 and 1.54 were observed. tandfonline.com
Copolymerization with Vinyl Acetate and Other Monomers
Copolymers of octadecyl acrylate (ODA) or octadecyl methacrylate (OMA) with other monomers are synthesized to tailor the properties of the final material for specific applications. Vinyl acetate is a common comonomer.
The copolymerization of ODA with vinyl acetate results in poly(octadecyl acrylate-co-vinyl acetate). acs.org Research has shown that a 3:1 molar ratio of octadecyl acrylate to vinyl acetate can yield effective copolymers for certain applications. acs.org Similarly, copolymers of stearyl acrylate and vinyl acetate are also noted. europa.eu The synthesis is typically carried out via a free-radical process where vinyl acetate, the acrylate comonomer, an initiator, and a solvent like methanol (B129727) are continuously added to a reactor. google.com
Beyond vinyl acetate, octadecyl-containing monomers can be copolymerized with a range of other monomers to create materials with diverse functionalities:
Styrene (B11656): Block copolymers of ODA and styrene (PODA-b-PSt) have been synthesized using poly(octadecyl acrylate) as a macro-RAFT agent. tandfonline.comtandfonline.com
Glycidyl Methacrylate (GMA): RAFT-mediated dispersion copolymerization has been used to prepare poly(GMA-co-OMA) particles. tandfonline.comtandfonline.com The ratio of GMA to OMA significantly affects the stability and size of the resulting particles. tandfonline.comresearchgate.net
Acrylic Acid and Methacrylic Acid: These hydrophilic monomers have been copolymerized with the hydrophobic octadecyl methacrylate in miniemulsion polymerization to create functionalized comb-like polymers. beilstein-journals.org
Poly(ethylene glycol) methyl ether acrylate (PEGA-OMe): Amphiphilic block copolymers of P(ODA)-b-P(PEGA-OMe) have been prepared via RAFT polymerization. researchgate.net
The properties of these copolymers, such as side-chain crystallinity, are influenced by the comonomer composition. In copolymers of n-octadecyl acrylate with lower acrylate homologs, the heats of fusion and melting transitions decrease as the concentration of the non-crystalline comonomer increases. capes.gov.br
Functionalization and Modification of Octadecyl-Containing Polymers
The functionalization of polymers containing octadecyl groups is a strategy to introduce new chemical properties or capabilities. mdpi.com This can be achieved either by copolymerizing with functional monomers or through post-polymerization modification.
Post-polymerization modification involves chemically altering a pre-existing polymer. A common method is the removal or transformation of the end-group introduced by the RAFT process. For instance, the trithiocarbonyl (TTC) end-group of RAFT-polymerized poly(stearyl acrylate) can be removed and replaced by an isobutyronitrile (B166230) group using a radical reaction with AIBN. mdpi.com This modification can influence the polymer's thermal and structural properties. mdpi.com
Another approach to functionalization is to create reactive polymer backbones that can be subsequently modified. For example, a generic monolith of poly(N-acryloxysuccinimide-co-ethylene dimethacrylate) can be synthesized and then modified by grafting ligands like octadecylamine (B50001) to its surface. nih.gov This creates a nonpolar monolith suitable for applications like reversed-phase chromatography. nih.gov
Functionalization can also be used to control the structure of hybrid nanoparticles. Magnetite nanoparticles functionalized with octadecyl trimethoxysilane (B1233946) (ODTMS) before being incorporated into a polymer matrix through in-situ polymerization lead to the formation of Janus-type particles, where the inorganic and organic components have distinct domains. mpg.de
Furthermore, the introduction of functional groups can be achieved through the copolymerization of octadecyl methacrylate with hydrophilic monomers like acrylic acid to yield comb-like polymers with specific functionalities. beilstein-journals.org The surface chemistry of nanoparticles can also be altered by grafting various chemical functional groups, such as thiols, amines, or carboxylic acids, to achieve new properties. mdpi.com
Sophisticated Analytical Characterization of Octadecyl Acetate and Its Derivatives
Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of octadecyl acetate (B1210297). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. For octadecyl acetate, both ¹H NMR and ¹³C NMR spectra are utilized to confirm its identity.
¹H NMR Spectroscopy: The proton NMR spectrum of octadecyl acetate exhibits characteristic signals corresponding to the different types of protons in the molecule. Key signals include those for the methyl protons of the acetate group and the methylene (B1212753) protons of the long octadecyl chain. Data for ¹H NMR of octadecyl acetate has been recorded using instruments like the BRUKER AC-300. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the carbon skeleton. nih.gov The predicted ¹³C NMR spectrum for octyl acetate in water shows distinct peaks for the carbonyl carbon, the carbons of the alkyl chain, and the methyl carbon of the acetate group.
A derivative, octadecyl methacrylate (B99206), has also been characterized by ¹H NMR. chemicalbook.com Another related compound, Z-16-Octadecen-1-ol acetate, has been analyzed using ¹³C NMR. spectrabase.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Octyl Acetate
| Atom | Chemical Shift (ppm) |
| C1' | 173.81 |
| C1 | 65.48 |
| C2 | 32.48 |
| C3 | 30.0 |
| C4 | 29.89 |
| C5 | 29.85 |
| C6 | 26.54 |
| C7 | 23.23 |
| C2' | 21.0 |
| C8 | 14.22 |
| Data is for Octyl Acetate, a shorter-chain analogue of Octadecyl Acetate, and is provided for illustrative purposes. |
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of octadecyl acetate shows characteristic absorption bands that confirm its ester functionality and long alkyl chain. nih.govnist.gov
Key spectral features for octadecyl acetate include:
A strong absorption band around 1731-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. tandfonline.comresearchgate.net
Bands in the region of 2849-2959 cm⁻¹ corresponding to the C-H stretching of the long alkyl chain. researchgate.netmdpi.com
An absorption band around 1240 cm⁻¹ attributed to the C-O stretching of the acetate group. tandfonline.com
FT-IR has also been used to characterize derivatives like octadecylamine-grafted graphene oxide, where the appearance of peaks at 2919 cm⁻¹ and 2850 cm⁻¹ confirms the presence of the octadecyl chain. mdpi.com Similarly, the copolymer of octadecyl itaconate and vinyl acetate has been analyzed using FT-IR. researchgate.net
Interactive Data Table: Characteristic FT-IR Absorption Bands for Octadecyl Acetate
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2849-2959 | C-H | Stretching |
| 1731-1750 | C=O | Stretching |
| 1240 | C-O | Stretching |
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum for octadecyl acetate shows a characteristic fragmentation pattern. nist.gov The NIST Mass Spectrometry Data Center provides reference spectra for n-octadecyl acetate. nist.gov While the molecular ion peak may be weak or absent, prominent fragment ions are observed, which are useful for identification. nih.govcsic.es For instance, a common peak is observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC-MS is widely used for the analysis of volatile and semi-volatile compounds like octadecyl acetate. mdpi.comifremer.fr It has been used to identify octadecyl acetate in the volatile fraction of the cyanobacterium Synechococcus sp. mdpi.com and in the leaf oil of Rhododendron capitatum. The technique is also suitable for analyzing long-chain fatty acid esters. sciopen.com High-temperature GC/MS methods have been developed for the direct analysis of wax esters with high carbon numbers. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing less volatile and thermally labile compounds. While less common for octadecyl acetate itself, it is invaluable for its derivatives. For instance, LC-MS is used for the analysis of long-chain fatty acids after derivatization. aocs.org It has also been applied to study octadecyl caffeate and octadecyl coumarate. chemfaces.com For MS-compatible applications, mobile phase additives like phosphoric acid are often replaced with formic acid. sielc.comsielc.com
Fourier Transform Infrared (FT-IR) Spectroscopy
Chromatographic Separation Sciences
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."
Gas chromatography is a cornerstone for the analysis of fatty acid derivatives. ifremer.fr Octadecyl acetate, being a volatile compound, is well-suited for GC analysis. avantorsciences.com The retention time of octadecyl acetate in a GC system is a key parameter for its identification. nist.gov
GC analysis is often performed on low-polarity capillary columns, which are thermally stable and suitable for high molecular weight compounds. ifremer.fr The purity of octadecyl acetate is often specified by GC, with purities of >97.0% being commercially available.
GC-MS analysis of volatile organic compounds has identified octadecyl acetate as a major component in certain natural sources. For example, it was found to be the second most abundant volatile compound in the cyanobacterium Synechococcus sp. GFB01, constituting 11.71% of the total volatiles. mdpi.com In another study, octadecyl acetate was the most abundant compound in the leaf oil of Rhododendron capitatum, at 42.32%.
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide range of compounds. For long-chain esters and their parent fatty acids, reversed-phase HPLC (RP-HPLC) is the most common mode. oup.com In RP-HPLC, a nonpolar stationary phase (like octadecyl-bonded silica (B1680970), C18) is used with a polar mobile phase. oup.comnih.gov
The separation of long-chain fatty acids by HPLC is based on both chain length and the degree of unsaturation. aocs.org While direct analysis of underivatized long-chain fatty acids is possible, derivatization to form UV-absorbing or fluorescent esters significantly enhances detection sensitivity. aocs.orgresearchgate.net
HPLC methods have been developed for the analysis of derivatives such as:
Octadecyl chloroacetate: This derivative can be analyzed by RP-HPLC using a mobile phase of acetonitrile (B52724) and water. sielc.com
Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate: A reverse-phase HPLC method has been established for the separation of this compound. sielc.com
Dexamethasone acetate: An HPLC method using a MetaSil octadecyl silane (B1218182) column has been validated for the quantitative determination of this compound in cream preparations. nih.gov
LC-MS combines the separation power of HPLC with the sensitive detection of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for providing structural information on the separated components. aocs.org It has been used in the analysis of various long-chain fatty acid esters and their derivatives in biological and food samples. csic.essciopen.comchemfaces.com
Interactive Data Table: HPLC Column and Mobile Phase Examples
| Analyte | Column Type | Mobile Phase | Reference |
| Long-chain fatty acid phenacyl esters | µBondapak™ C-18 | Acetonitrile-water gradient | aocs.org |
| Octadecyl chloroacetate | Newcrom R1 (Reverse Phase) | Acetonitrile, water, phosphoric acid | sielc.com |
| Dexamethasone acetate | MetaSil octadecyl silane | Methanol (B129727):water (65:35 v/v) | nih.gov |
| Long-stranded RNAs | Octadecyl-based RNA-RP1 | Triethylammonium acetate | nih.gov |
Reversed-Phase HPLC with Octadecyl-Bonded Columns (C18)
Mobile Phase Composition Effects
Gel Permeation Chromatography (GPC) for Polymer Characterization
When octadecyl acetate is incorporated into polymeric materials, for instance, through the polymerization of octadecyl acrylate (B77674) (which can be derived from octadecyl acetate), the characterization of the resulting polymer's molecular weight and molecular weight distribution becomes essential. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for this purpose. lcms.czwikipedia.orgresolvemass.ca
GPC separates molecules based on their size or hydrodynamic volume in solution. wikipedia.org The technique employs a column packed with porous gel particles. resolvemass.ca Larger polymer molecules are excluded from the pores and therefore travel a shorter path, eluting from the column first. resolvemass.ca Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. resolvemass.ca
The output from a GPC analysis is a chromatogram that shows the distribution of molecular sizes in the polymer sample. researchgate.net By calibrating the system with polymer standards of known molecular weights, it is possible to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample. wikipedia.orgresolvemass.ca The PDI is a measure of the breadth of the molecular weight distribution.
GPC is a powerful tool for quality control and for understanding how the polymerization conditions affect the final properties of octadecyl acetate-containing polymers. The molecular weight and its distribution are critical parameters that influence the physical and mechanical properties of a polymer. researchgate.net
Table 3: Information Obtained from GPC Analysis of Octadecyl Acetate-Containing Polymers
| Parameter | Description | Significance for Polymer Properties |
| Number Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and colligative properties. |
| Weight Average Molecular Weight (Mw) | An average that takes into account the weight of each polymer molecule. It is more sensitive to the presence of high molecular weight species. | Correlates with properties like toughness, tensile strength, and viscosity. |
| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the uniformity of the polymer chains. A PDI of 1 indicates a monodisperse polymer. Higher values indicate a broader distribution of chain lengths. |
Thermal Analysis and Rheological Studies of Octadecyl Acetate-Derived Materials
Thermal analysis and rheological studies are crucial for characterizing the physical properties of materials derived from octadecyl acetate, particularly polymeric materials. These techniques provide insights into the material's behavior as a function of temperature and deformation.
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to measure the changes in a material's properties as it is heated or cooled. tainstruments.com DSC can determine transition temperatures like the glass transition temperature (Tg) and melting point (Tm), which are fundamental for understanding the polymer's service temperature range. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. researchgate.net
Rheological studies investigate the flow and deformation of materials when subjected to an applied force. tainstruments.com For polymers derived from octadecyl acetate, rheology can be used to measure properties like viscosity and modulus. acs.orgacs.org These properties are critical for processing the material (e.g., molding, extrusion) and for its performance in applications where it might be subjected to stress or strain. For example, the rheological properties of copolymers containing octadecyl acrylate have been studied to evaluate their performance as pour point depressants and viscosity index improvers in lubricating oils. researchgate.netresearchgate.net The long octadecyl side chains can significantly influence the low-temperature flow properties of the oil. acs.orgacs.org
Biological and Ecological Research Aspects of Octadecyl Acetate
Occurrence and Biosynthesis in Natural Systems
The distribution of octadecyl acetate (B1210297) is widespread, indicating its involvement in various biological processes. It is synthesized by a range of organisms, where it can serve multiple functions.
Octadecyl acetate has been reported as a constituent in the leaves, roots, and flowers of several plants, including those with medicinal and commercial significance. mdpi.com
Zinnia elegans : This popular garden annual has been identified as a plant containing octadecyl acetate. nih.govplantaedb.com
Rhodiola rosea : A perennial flowering plant known for its medicinal properties, Rhodiola rosea has been found to contain octadecyl acetate in its rhizomes. nih.govknapsackfamily.comwikidata.org
Strawberries : The compound has been reported in strawberries, plants of high commercial value. mdpi.comsemanticscholar.org
Galanga : Octadecyl acetate is also noted as a component in galanga, a plant in the ginger family. mdpi.comsemanticscholar.org
In some plants, the production of this volatile compound may be linked to defense mechanisms. For instance, the medicinal plant Dracocephalum moldavica was observed to emit octadecyl acetate after exposure to salt stress, which suggests a potential protective role for the compound. mdpi.com
Table 1: Documented Occurrence of Octadecyl Acetate in Selected Flora
| Plant Species | Common Name | Part(s) Where Identified | References |
|---|---|---|---|
| Zinnia elegans | Common Zinnia | Not specified | nih.gov, plantaedb.com, |
| Rhodiola rosea | Roseroot | Rhizomes | nih.gov, knapsackfamily.com, wikidata.org |
| Fragaria sp. | Strawberry | General | mdpi.com, semanticscholar.org |
| Alpinia galanga | Galanga | General | mdpi.com, semanticscholar.org |
Octadecyl acetate has been identified in various animal species, where it often functions as a chemical signal or a component of defensive secretions.
Moths : The compound is found in the sex pheromone gland extracts of certain moths. mdpi.comsemanticscholar.org In the grape moth pest, Eupoecilia ambiguella, it has been shown to enhance the attraction of males when combined with other pheromone components like (Z)-9-dodecenyl acetate and dodecyl acetate. mdpi.com
Bees : It has been identified in the Dufour's gland of bees. mdpi.comsemanticscholar.org
Arthropods : In some arthropods, octadecyl acetate is a component of their defensive secretions, which can have repellent properties. mdpi.comsemanticscholar.org
Table 2: Examples of Octadecyl Acetate Identification in Fauna
| Animal Group | Species Example | Role/Location | References |
|---|---|---|---|
| Moths | Eupoecilia ambiguella | Sex pheromone synergist | mdpi.com |
| Bees | Not specified | Dufour's gland | mdpi.com, semanticscholar.org |
| Arthropods | Not specified | Defensive secretion | mdpi.com, semanticscholar.org |
Research has uncovered the production of octadecyl acetate by certain microorganisms, highlighting a new area for its biosynthetic origins.
A notable example is the Amazonian cyanobacterium Synechococcus sp. strain GFB01. mdpi.com Analysis of its volatile organic compounds (VOCs) revealed that octadecyl acetate was a major component, constituting 11.71% of the identified compounds. mdpi.comsemanticscholar.org This was a significant finding, as octadecyl acetate had not been previously described for this phylum of microorganisms. mdpi.com
Table 3: Major Volatile Organic Compounds from Synechococcus sp. GFB01
| Compound | Percentage (%) |
|---|---|
| Heptadecane (B57597) | 81.32 |
| Octadecyl acetate | 11.71 |
Source: Adapted from research on Synechococcus sp. GFB01. mdpi.comsemanticscholar.org
The functions of VOCs like octadecyl acetate in cyanobacteria are not yet fully understood. mdpi.com However, proposed roles include protection against predators, signaling, maintaining homeostasis, and responding to environmental stressors such as dehydration and cold. mdpi.com While direct evidence for environmental influence on octadecyl acetate biosynthesis in Synechococcus sp. is still emerging, studies in other organisms provide clues. The emission of octadecyl acetate by the plant Dracocephalum moldavica under salt stress points to environmental conditions as a trigger for its production, likely as a protective measure. mdpi.com
Production by Microorganisms (e.g., Cyanobacterium Synechococcus sp.)
Biological Activities and Mechanistic Investigations
Initial research into the biological effects of octadecyl acetate has focused on its potential antimicrobial properties, often as part of a complex mixture of natural compounds.
The antibacterial potential of octadecyl acetate has been investigated through studies of extracts from organisms that produce it.
In a study on the cyanobacterium Synechococcus sp. GFB01, extracts containing both heptadecane (81.32%) and octadecyl acetate (11.71%) were tested for antibacterial properties. mdpi.comsemanticscholar.org The findings are summarized below:
Gram-positive bacteria : The extracts did not show any inhibitory activity against the Gram-positive bacteria tested using the disk-diffusion agar (B569324) method. mdpi.comsemanticscholar.org
Gram-negative bacteria : Both methanolic and aqueous extracts demonstrated anti-Salmonella properties. mdpi.comsemanticscholar.org
These results indicate that extracts from Synechococcus sp. GFB01 have targeted antibacterial action, and octadecyl acetate is a significant component of these active extracts. mdpi.com Furthermore, the essential oil from Dracocephalum moldavica, which emits octadecyl acetate under stress, is known to possess antiseptic and antibacterial properties, lending further support to the compound's potential role in antimicrobial defense. mdpi.com
Table 4: Summary of Antibacterial Activity of Synechococcus sp. GFB01 Extracts
| Extract Type | Target Bacteria | Result | References |
|---|---|---|---|
| Methanol (B129727) & Aqueous | Gram-positive bacteria | No inhibitory activity | mdpi.com, semanticscholar.org |
| Methanol & Aqueous | Salmonella (Gram-negative) | Activity detected | mdpi.com, semanticscholar.org |
Antibacterial Activity
Efficacy Against Specific Bacterial Strains (e.g., Salmonella typhimurium)
Volatile organic compounds (VOCs) produced by the Amazonian cyanobacterium Synechococcus sp. strain GFB01 have demonstrated antibacterial properties. mdpi.comnih.gov In a study investigating these VOCs, octadecyl acetate was identified as one of the main components, constituting 11.71% of the total volatile fraction, alongside heptadecane (81.32%). mdpi.comresearchgate.net The extracts from this cyanobacterium were tested against several bacterial strains using the paper disk diffusion method. mdpi.com
While the extracts showed no inhibitory activity against the tested Gram-positive bacteria, they did exhibit anti-Salmonella properties. mdpi.comnih.gov Specifically, Salmonella typhimurium ATCC 14021 growth was inhibited by all tested extracts, with inhibition zones ranging from 7.6 ± 0.9 to 9.8 ± 0.6 mm. mdpi.com The lipophilic extracts, which would contain octadecyl acetate, demonstrated higher antibacterial effects compared to the hydrophilic extracts. mdpi.com This suggests that octadecyl acetate may contribute to the observed anti-Salmonella activity of the cyanobacterial extracts. mdpi.com These findings are significant as they indicate a different mechanism of action compared to many cyanobacterial antibiotic compounds that primarily target Gram-positive bacteria. mdpi.com
Table 1: Antibacterial Activity of Synechococcus sp. GFB01 Extracts Containing Octadecyl Acetate
| Bacterial Strain | Extract Type | Inhibition Zone (mm) |
|---|---|---|
| Salmonella typhimurium ATCC 14021 | Lipophilic | 7.6 ± 0.9 to 9.8 ± 0.6 |
| Salmonella typhimurium ATCC 14021 | Hydrophilic | 7.6 ± 0.9 to 9.8 ± 0.6 |
Data sourced from a study on volatile organic compounds from Synechococcus sp. strain GFB01. mdpi.com
Role in Chemical Ecology (e.g., Pheromones, Defensive Secretions)
Octadecyl acetate plays a multifaceted role in the chemical communication and defense mechanisms of various organisms, particularly insects. mdpi.comresearchgate.net It has been identified as a component in the sex pheromone glands and defensive secretions of several species. mdpi.comnih.gov
In the context of pheromones, octadecyl acetate is often found as a component of complex blends. For instance, in the grape moth pest, Eupoecilia ambiguella, octadecyl acetate is a predominant component in the female's sex gland extracts, sometimes found in amounts 20-30 times that of the primary attractant, (Z)-9-dodecenyl acetate. nih.govscilit.com While not attractive on its own, octadecyl acetate significantly augments the attraction of males when combined with both (Z)-9-dodecenyl acetate and dodecyl acetate. nih.gov Similarly, in the female moth Myelois cribrella, octadecyl acetate is the most abundant component in pheromone gland extracts, although no direct physiological activity was attributed to it in that specific study. nih.gov
Octadecyl acetate also functions as a key ingredient in the defensive secretions of certain arthropods. mdpi.comresearchgate.net In the subsocial thrips Suocerathrips linguis, it is a main component of the defensive secretion, alongside other long-chain acetates. researchgate.netnih.gov This secretion has been shown to repel predatory ants. researchgate.netnih.gov The compound is also found in the defensive secretions of histerid beetles of the genus Atholus. annualreviews.org These secretions act as repellents and toxicants against a wide array of potential predators and microorganisms. annualreviews.org
Table 2: Examples of Octadecyl Acetate's Role in Chemical Ecology
| Organism | Function | Other Key Compounds |
|---|---|---|
| Eupoecilia ambiguella (Grape Moth) | Pheromone Augmentation | (Z)-9-dodecenyl acetate, Dodecyl acetate nih.gov |
| Myelois cribrella (Moth) | Pheromone Gland Component | (Z)-9-tetradecenyl acetate, (9Z,12E)-9,12-tetradecadienyl acetate nih.gov |
| Suocerathrips linguis (Thrips) | Defensive Secretion | (11Z)-Icosa-11,19-dienyl acetate, other long-chain acetates researchgate.netnih.gov |
This table summarizes the diverse roles of octadecyl acetate in insect chemical communication and defense. nih.govnih.govnih.govannualreviews.org
Interaction with Biological Membranes and Lipid Systems
The amphiphilic nature of octadecyl acetate, stemming from its long hydrophobic octadecyl chain and more hydrophilic acetate group, allows it to interact with biological membranes and lipid systems. ontosight.ai This interaction can influence membrane properties such as fluidity and permeability. The long hydrocarbon tail facilitates its insertion into the lipid bilayer, which can disrupt the membrane's integrity and alter the function of embedded proteins and enzymes.
Biotransformation and Biodegradation Pathways
Microbial Degradation Mechanisms
The biodegradation of esters like octadecyl acetate is a critical process in environmental carbon cycling. Microorganisms, particularly bacteria, play a central role in breaking down these compounds. The degradation of octadecyl ester has been observed in studies involving hydrocarbon-degrading bacteria such as Acinetobacter oleivorans DR1. asm.org This bacterium can utilize crude oil components, including octadecyl ester, as a carbon source. asm.org The presence of co-substrates like glucose and biosurfactants can significantly influence the degradation rate. For instance, the addition of a biosurfactant increased the degradation of octadecyl ester by A. oleivorans DR1 to 38.6% higher than in a culture with crude oil alone. asm.org In a culture containing both glucose and a biosurfactant, the degradation of octadecyl ester reached approximately 73%. asm.org This indicates that co-metabolism can enhance the microbial breakdown of this long-chain ester. asm.org
Enzymatic Pathways (e.g., Dioxygenase Activity)
While specific enzymes for octadecyl acetate degradation are not extensively detailed, the breakdown of related long-chain alkyl esters often involves enzymes from the dioxygenase superfamily. mendeley.comnih.govuniprot.org For example, the enzyme AtsK from Pseudomonas putida S-313 is an α-ketoglutarate-dependent dioxygenase that catalyzes the cleavage of alkyl sulfate (B86663) esters. mendeley.comnih.gov This enzyme requires oxygen and Fe(II) for its activity and acts on a range of alkyl sulfates, breaking them down into an aldehyde, sulfate, and succinate. mendeley.comnih.govuniprot.org
The general reaction catalyzed by such dioxygenases on a primary linear alkyl ester involves the incorporation of oxygen, leading to the cleavage of the ester bond. uniprot.orguniprot.org This process typically yields an aldehyde corresponding to the alkyl chain and the respective acid. mendeley.comnih.gov Although AtsK acts on alkyl sulfates, similar enzymatic logic could apply to the hydrolysis of octadecyl acetate, where an esterase or a dioxygenase could initiate the breakdown. The initial step would likely be the hydrolysis of the ester bond to yield octadecanol and acetic acid. The resulting long-chain alcohol (octadecanol) can then be oxidized to octadecanal (B32862) and further to octadecanoic acid by alcohol and aldehyde dehydrogenases, respectively. researchgate.net
Intermediate Metabolite Identification (e.g., Carboxylic Acids, Octadecanal)
The microbial degradation of long-chain fatty acid esters like octadecyl acetate proceeds through a series of intermediate metabolites. The initial enzymatic cleavage of the ester bond yields the corresponding alcohol and carboxylic acid. In the case of octadecyl acetate, this would be octadecanol and acetic acid.
Following this initial hydrolysis, the long-chain alcohol, octadecanol, enters into fatty acid metabolic pathways. It is first oxidized to its corresponding aldehyde, octadecanal. mendeley.comnih.gov This aldehyde is then further oxidized to a carboxylic acid, octadecanoic acid (stearic acid). imrpress.comimrpress.com These long-chain fatty acids are then activated to their acyl-CoA esters (e.g., stearoyl-CoA) and subsequently broken down through the β-oxidation pathway, which systematically shortens the carbon chain, producing acetyl-CoA units that can enter the central metabolism of the microorganism. imrpress.comimrpress.com The identification of aldehydes and carboxylic acids as products of the degradation of similar long-chain esters supports this proposed pathway for octadecyl acetate. mendeley.comnih.govuniprot.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| (Z)-9-dodecenyl acetate |
| (Z)-9-tetradecenyl acetate |
| (9Z,12E)-9,12-tetradecadienyl acetate |
| Acetic acid |
| Acetyl-CoA |
| Acyl-CoA |
| Dodecyl acetate |
| Edelfosine |
| Eicosyl acetate |
| Heptadecane |
| Octadecanal |
| Octadecanoic acid |
| Octadecanol |
| Octadecyl acetate |
| Octadecyl ferulate |
Factors Influencing Biodegradation Rates
The rate at which octadecyl acetate is biodegraded in the environment is not a constant but is influenced by a complex interplay of various physical, chemical, and biological factors. Research on long-chain esters and other hydrocarbons provides insight into the key variables that control its decomposition. researchgate.net
Chemical Structure: The molecular structure of an ester is a primary determinant of its biodegradability. researchgate.net For alkyl esters, factors such as the total number of carbons, the presence of branching in the alkyl or acid moiety, and the degree of unsaturation are critical. researchgate.net Studies on a variety of ester compounds in marine sediment have shown that esters with a total carbon number between 12 and 18 exhibit good anaerobic biodegradability. researchgate.net Octadecyl acetate, with its C18 alkyl chain, falls into this category. The linear nature of its octadecyl chain is also favorable, as branching in the alcohol or acid component has been found to hinder the rate of biodegradation. researchgate.net Conversely, the presence of unsaturated bonds can increase biodegradability, an effect not applicable to the saturated octadecyl acetate. researchgate.net
Bioavailability: As a lipophilic compound with a long alkyl chain, octadecyl acetate has low solubility in water. This poor solubility can limit its availability to microorganisms in aqueous environments, a common rate-limiting factor for the biodegradation of hydrophobic organic compounds. frontiersin.org The compound is more likely to partition to soil, sediment, or organic matter. diva-portal.org The presence of surfactants, whether natural or synthetic, can increase the solubilization of hydrophobic compounds and thereby enhance their bioavailability and degradation rates. scialert.net
Environmental Conditions: Several environmental parameters significantly impact microbial activity and, consequently, biodegradation rates.
Temperature: Temperature affects both the metabolic rate of microorganisms and the physical properties of the substrate. Higher temperatures generally increase microbial activity up to an optimum, potentially accelerating degradation. frontiersin.org
Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic pathways are dominant. Aerobic degradation is typically faster and more complete for many organic compounds. nih.gov In anaerobic environments, such as deep sediments, degradation proceeds more slowly via different metabolic pathways, using alternative electron acceptors. researchgate.netnih.gov
pH: The pH of the soil or water can influence microbial enzyme activity and the bioavailability of the substrate. Most microbial degradation is optimal under near-neutral pH conditions.
Nutrients: The availability of essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism. frontiersin.org A deficiency in these nutrients can limit the biodegradation of carbon-rich substrates like octadecyl acetate. frontiersin.org
Table 1: Key Factors Affecting Octadecyl Acetate Biodegradation
| Factor | Influence on Biodegradation Rate | Source |
|---|---|---|
| Chemical Structure | Linear C18 chain is favorable for degradation; saturation may result in a slower rate compared to unsaturated analogs. | researchgate.net |
| Bioavailability | Low water solubility is a potential rate-limiting step; adsorption to organic matter can reduce availability. | frontiersin.org |
| Microbial Population | Requires microbes possessing esterases and pathways for long-chain alkane degradation. Rate depends on population density and adaptation. | europa.eu |
| Temperature | Higher temperatures generally increase microbial metabolic rates and degradation, up to an optimal point. | frontiersin.org |
| Oxygen | Aerobic degradation is typically faster than anaerobic degradation. | nih.gov |
| pH & Nutrients | Optimal rates occur at near-neutral pH with sufficient nitrogen and phosphorus for microbial growth. | frontiersin.org |
Research on Applications and Performance of Octadecyl Acetate
Polymer Additives and Modifiers
Copolymers incorporating octadecyl monomers, such as octadecyl acrylate (B77674), alongside monomers like vinyl acetate (B1210297), are widely investigated as additives to modify the properties of polymer systems and hydrocarbon-rich fluids. These comb-like polymers, featuring long alkyl side chains pendant from a polymer backbone, are particularly effective in altering crystallization processes.
The deposition of paraffin (B1166041) wax in pipelines is a major flow assurance challenge in the petroleum industry, especially as crude oil cools during transportation. Copolymers containing octadecyl acrylate and vinyl acetate function as effective pour point depressants (PPDs). ijeast.com These additives work by modifying the crystallization of wax, thereby lowering the temperature at which the oil ceases to flow (the pour point). ijeast.com
Research has demonstrated that various copolymers are effective PPDs. For instance, terpolymers of styrene (B11656), octadecyl acrylate, and maleic anhydride (B1165640) have been synthesized and tested on Egyptian waxy crude oil, showing reasonable pour point depression at concentrations as low as 50-200 ppm. researchgate.net Similarly, copolymers of octadecyl acrylate and styrene have been shown to reduce the pour point of certain crude oils by as much as 19°C. acs.org The effectiveness of these additives is often enhanced when used in combination with other components, such as asphaltenes or nanoparticles. cup.edu.cnaimspress.com For example, poly(octadecyl acrylate) (POA) combined with asphaltenes was found to significantly reduce the pour point and apparent viscosity of crude oil. cup.edu.cn
| Polymer Additive | Crude Oil Type | Concentration (ppm) | Pour Point Depression (°C) |
|---|---|---|---|
| Poly(octadecyl acrylate-styrene) (POA-S) | Shengli Crude Oil | Not Specified | 19 |
| Styrene octadecyl acrylate maleic anhydride imide | Egyptian Waxy Crude | 200 | 15 |
| Poly(octadecylacrylate-vinylacetate) (POA-VA-4) | Shengli Waxy Crude | 400 | 22 |
| Stearyl Acrylate-Behenyl Acrylate (1:1 ratio) | Malaysian Crude Oil | 1000 | 9 (from 11°C to 2°C) |
The performance of PPDs is critically evaluated through rheological studies, which measure the flow behavior of the treated crude oil, including its viscosity and yield stress. Research shows that as temperature decreases, the viscosity of waxy crude oil increases. researchgate.netcolab.ws The addition of octadecyl acetate-related copolymers can significantly lower this viscosity and improve flowability.
For example, studies on poly(octadecylacrylate-vinylacetate) (POA-VA) copolymers found that an optimized formulation could decrease the average viscosity of waxy crude oil by 51.45%. researchgate.net The viscosity of crude oil treated with these additives is also dependent on the shear rate; as the shear rate increases, the viscosity typically decreases. researchgate.netcolab.ws Research on poly(octadecyl methacrylate) (POMA) synthesized via RAFT polymerization showed that at a concentration of 2000 ppm, the apparent viscosity of a waxy crude was reduced from 379.71 mPa·s to 70.67 mPa·s at 0°C. acs.org Blends of a spiro compound with acrylate-based polymers also demonstrated a significant reduction in apparent viscosity and Bingham yield value at various temperatures. ekb.eg
| Additive | Concentration (ppm) | Temperature (°C) | Parameter | Untreated Crude | Treated Crude |
|---|---|---|---|---|---|
| Poly(octadecyl methacrylate) (POMA) | 2000 | 0 | Apparent Viscosity (mPa·s) | 379.71 | 70.67 |
| Spirocompound/Acrylate Blend [B4] | 1000 | 15 | Apparent Viscosity (cp) | 743.1 | 267.8 |
| Spirocompound/Acrylate Blend [B4] | 1000 | 15 | Yield Value (Pa) | 0.74 | 0.22 |
The effectiveness of these polymeric additives is highly dependent on their molecular structure. researchgate.netcolab.ws Key structural features that influence performance include the length of the alkyl side chains, the ratio of the comonomers, and the presence of polar or aromatic moieties. mdpi.com
Polymers with long alkyl side chains, similar in length to the paraffin molecules in the crude oil, generally show better performance. mdpi.comekb.eg These long chains can co-crystallize with the wax, while the polymer backbone prevents the crystals from growing into a large, interlocking network. ijeast.com For instance, research comparing copolymers found that those with longer alkyl side chains provided a greater pour point depression effect. mdpi.com
The monomer ratio is also critical. A study on poly(octadecyl acrylate-styrene) (POA-S) found that a 3:2 molar ratio of octadecyl acrylate to styrene yielded the optimal performance in reducing the pour point of model waxy oils and Shengli crude oil. acs.org Similarly, for poly(octadecylacrylate-vinylacetate) (POA-VA), a copolymer with a 3:1 molar ratio of octadecyl acrylate to vinyl acetate was found to be the most effective in improving the rheological properties of waxy crude oil. researchgate.net The introduction of polar groups, such as those from vinyl acetate or maleic anhydride, is believed to control the pour point depressing ability of the polymer. researchgate.netmdpi.com
The primary mechanism by which octadecyl acetate-based copolymers act as PPDs is through their interaction with paraffin wax crystals as they precipitate from the crude oil. The long octadecyl side chains of the polymer are structurally similar to the long-chain alkanes (waxes) in the oil, allowing them to integrate into the growing wax crystal lattice, a process known as co-crystallization. ekb.egntnu.noacs.org
Once integrated, the bulky polymer backbone and its polar components disrupt the normal crystal growth. ijeast.com This interaction modifies the morphology of the wax crystals, typically changing them from large, flat plates that can easily interlock to form a rigid gel structure, into smaller, more compact, or needle-like crystals. ekb.egntnu.no These modified crystals are less able to interlock, thus maintaining the fluidity of the oil at lower temperatures. ntnu.noacs.org
Techniques like polarized light microscopy (PLM), scanning electron microscopy (SEM), and differential scanning calorimetry (DSC) are used to study these effects. acs.orgresearchgate.net DSC tests have shown that the presence of these polymer additives can alter the wax crystallization process, and microscopy reveals the change in crystal size and shape. acs.org The polymer is thought to adsorb onto the surface of wax crystals, poisoning the crystal surface and forcing a change in morphology that hinders the formation of a gel network. ntnu.noacs.org
Copolymers containing octadecyl monomers and vinyl acetate are also utilized as multifunctional additives in lubricant oil formulations. researchgate.net In this context, they can act as both viscosity index (VI) improvers and pour point depressants. The long alkyl chains that interact with wax crystals in crude oil can perform a similar function in lubricants, which often contain waxy components that can solidify at low temperatures.
Research into poly(n-alkyl itaconate-co-vinyl acetate) comb-like polymers, including those with octadecyl itaconate, has shown their potential for use as PPDs in lubricating oil. researchgate.net In addition to improving low-temperature performance, these polymers can enhance the viscosity index, meaning the lubricant's viscosity changes less with temperature fluctuations. Commercial lubricant oil flow improvers often include dialkyl fumarate/vinyl acetate copolymers, which share a similar structural concept. google.com Furthermore, certain complex derivatives containing octadecyl acetate structures have been investigated as lubricant additives, reportedly reducing boundary layer friction in standardized tests. vulcanchem.com
Beyond applications in oil and lubricants, octadecyl acetate and its derivatives serve roles in other polymer systems. It can be used as a plasticizer, a substance added to a material (usually a plastic or elastomer) to increase its flexibility, workability, and distensibility. cymitquimica.com For example, a complex derivative incorporating octadecyl acetate has been shown to increase the flexibility of PVC, indicated by a significant reduction in its glass transition temperature. vulcanchem.com
In the realm of functional materials, cellulose (B213188) acetate has been modified with fatty alkyl thiols, including an octadecylthio group, to create hydrophobic materials with improved barrier properties. nih.gov While not a direct use of octadecyl acetate, this demonstrates the utility of the octadecyl group in modifying polymer properties. Fabric treatment compositions have also been formulated with polymer systems that can include octadecyl esters as antioxidant components, highlighting another area of application. google.com
Safety, Toxicology, and Environmental Impact Research
Mechanistic Toxicology Studies
Detailed mechanistic toxicology studies for octadecyl acetate (B1210297) are not extensively available in publicly accessible literature. The existing data primarily focus on general toxicity assessments rather than specific molecular mechanisms of action.
Based on available data, octadecyl acetate is considered to have low acute toxicity. cymitquimica.comsemanticscholar.org It is not expected to present a significant hazard under anticipated conditions of normal use. synerzine.com The toxicological properties of the compound have not been fully investigated, and information regarding reproductive effects, developmental effects, teratogenicity, or mutagenicity is not available. fishersci.ca In a safety data sheet, potential adverse human health effects and symptoms were not met based on available classification criteria. synerzine.com
General toxicological findings are summarized below:
| Toxicity Profile | Finding | Source(s) |
| Acute Oral Toxicity | Generally considered to have low toxicity. | cymitquimica.com |
| Dermal Toxicity | Generally considered to have low toxicity. | cymitquimica.com |
| Hazard Classification | Not expected to present a significant hazard under normal use conditions. | synerzine.com |
| Allergic Response | Noted for its lack of allergic response in industrial applications. | semanticscholar.org |
This table is generated based on available data and is not exhaustive. Detailed mechanistic studies are lacking.
Environmental Ecotoxicology Investigations
Ecotoxicology studies the effects of chemical toxicants on biological organisms at the population, community, and ecosystem levels. cabidigitallibrary.org For octadecyl acetate, investigations focus on its fate and effects in the environment.
The compound is reported to be biodegradable. saapedia.org However, it is also noted that it may be hazardous to the environment, and special attention should be given to water bodies. saapedia.org Due to its low water solubility and potential to hydrolyze, octadecyl acetate can be considered a 'difficult substance' to test using standard protocols, which can complicate environmental risk assessment. cymitquimica.comsaapedia.orgecetoc.org The assessment of such unstable or poorly soluble substances may require consideration of not just the parent compound but also its degradation products. ecetoc.org
Interestingly, octadecyl acetate is not solely a synthetic chemical; it has been identified as a naturally occurring volatile organic compound in various organisms. It is found in the extracts of sex pheromone glands of moths and the Dufour's gland of bees. semanticscholar.orgmdpi.com It is also present in the defensive secretions of some arthropods and has been detected in plants like strawberries, potatoes, and certain medicinal herbs. mdpi.com Researchers also identified octadecyl acetate in the Amazonian cyanobacterium Synechococcus sp., noting it was the first time it had been described for this phylum. semanticscholar.orgmdpi.com
A summary of its environmental profile is provided below:
| Environmental Aspect | Finding | Source(s) |
| Biodegradability | Reported as biodegradable. | saapedia.org |
| Water Solubility | Insoluble in water. | cymitquimica.comsaapedia.org |
| Environmental Hazard | May be hazardous to the environment; release should be avoided. | synerzine.comsaapedia.org |
| Bioaccumulation Potential | The potential for bioaccumulation has not been fully detailed, but its insolubility in water is a key factor in its environmental fate. | cymitquimica.comsaapedia.org |
Specific ecotoxicity values, such as LC50 for aquatic organisms, are not detailed in the provided search results.
Regulatory Science and Risk Assessment
Regulatory science evaluates the safety and potential risks of chemicals to establish guidelines for their use. The risk assessment process for chemicals often involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). ecetoc.org
Octadecyl acetate is subject to various regulations globally. In Europe, under the ECHA (European Chemicals Agency), aggregated GHS information from 104 reports indicates that the substance does not meet the criteria for hazard classification. nih.gov In the United States, it is listed on the EPA's Toxic Substances Control Act (TSCA) inventory with an "ACTIVE" status. nih.govepa.gov It is also included on the Canada Domestic Substances List. thegoodscentscompany.com In New Zealand, octadecyl acetate does not have an individual approval but may be used under an appropriate group standard. nih.gov
For specific applications, such as in materials that come into contact with food, a risk assessment is required to ensure compliance with regulations like the EU's Regulation (EC) No 1935/2004. pmpack.dk
A summary of hazard and regulatory information is presented below:
| Regulatory/Safety Information | Classification/Status | Source(s) |
| GHS Hazard Classification | Not Classified (based on 104 reports to ECHA). | nih.gov |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0. | synerzine.com |
| WGK (Water Hazard Class) Germany | 3 (High hazard to water). | thegoodscentscompany.com |
| EPA TSCA Status | Active. | nih.govepa.gov |
| Canada Domestic Substances List | Listed. | thegoodscentscompany.com |
| New Zealand Inventory Status | Permitted under appropriate group standard. | nih.gov |
Note: There is a discrepancy between the GHS classification and the WGK rating, which may depend on the specific criteria of the classifying body.
Future Research Directions and Emerging Areas
Novel Synthetic Routes and Sustainable Production
The development of environmentally benign and efficient synthetic methods for octadecyl acetate (B1210297) is a key area of future research. Traditional synthesis often involves processes that are not aligned with the principles of green chemistry.
Conventional vs. Green Synthesis: Traditional methods for synthesizing esters like octadecyl acetate often rely on direct esterification or transesterification using chemical catalysts, which can be harsh and lead to unwanted byproducts. For instance, the synthesis of similar long-chain esters has utilized catalysts like tosic acid or tetrabutyl titanate, which can be difficult to separate from the final product and may cause equipment corrosion. google.com
In contrast, emerging sustainable methods focus on cleaner processes. One such approach is melt esterification , which can be performed without azeotropic agents, thus avoiding the use of toxic solvents and reducing pollution. google.com This method has been shown to have a high reaction rate and yield for similar long-chain acrylates. google.com
Enzymatic Synthesis: A significant advancement in the sustainable production of esters is the use of enzymes, particularly lipases, as biocatalysts. mdpi.com Lipase-catalyzed synthesis offers several advantages, including high specificity, mild reaction conditions, and reduced energy consumption and byproduct formation. mdpi.comcsic.es The synthesis of various flavor esters, such as octyl acetate, has been successfully demonstrated using immobilized lipases under solvent-free conditions, achieving high molar conversions and allowing for the recycling of the enzyme. researchgate.net For instance, the synthesis of isoamyl acetate has reached high yields using immobilized Candida antarctica lipase (B570770). researchgate.net These enzymatic methods, including direct esterification and transesterification, are considered a "natural" and green alternative to chemical synthesis. mdpi.comjst.go.jp
Future research will likely focus on optimizing these enzymatic processes for octadecyl acetate production, including the selection of robust lipases, immobilization techniques to enhance stability and reusability, and the development of solvent-free reaction systems to further improve the environmental footprint. csic.esacs.org
Catalytic Innovations: The exploration of novel catalysts is another promising avenue. For example, zinc acetate has been used as an effective catalyst for the transesterification of related compounds to produce octadecyl esters, offering a less toxic alternative to some traditional catalysts. google.com The use of heterogeneous catalysts, such as sodium montmorillonite (B579905) clay, also simplifies product purification and catalyst reuse.
Table 1: Comparison of Synthetic Routes for Esters
| Method | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Chemical Synthesis | Tosic acid, tetrabutyl titanate | High conversion rates | Harsh conditions, catalyst separation issues, equipment corrosion. google.com |
| Melt Esterification | Heat, various catalysts | No toxic solvents, clean production process, high yield. google.com | May require high temperatures. |
| Enzymatic Synthesis | Immobilized lipases | Mild conditions, high specificity, eco-friendly, recyclable catalyst. mdpi.comcsic.esresearchgate.net | Higher initial cost of enzyme, potential for enzyme inactivation. csic.es |
| Novel Catalysis | Zinc acetate, sodium montmorillonite clay | Less toxic, easier catalyst separation and reuse. google.com | Optimization of reaction conditions may be required. |
Advanced Characterization Techniques for Complex Matrices
As the applications of octadecyl acetate expand, so does the need for sophisticated analytical techniques to detect and quantify it in complex environments such as food products, environmental samples, and biological tissues.
Future research in this area will focus on enhancing the sensitivity, selectivity, and speed of analytical methods. Hyphenated chromatographic techniques are central to this endeavor. syxbsyjg.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like octadecyl acetate. syxbsyjg.com Its high resolution and sensitivity allow for the identification and quantification of trace amounts of the compound in complex mixtures. syxbsyjg.com For example, GC-MS has been used to identify octadecyl acetate as a volatile organic compound in cyanobacteria. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile and polar compounds and can be applied to a wide range of molecular weights. syxbsyjg.com Reversed-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on hydrophobicity, is well-suited for long-chain esters like octadecyl acetate. The use of C18 stationary phases is common for extracting and analyzing hydrophobic compounds from complex food matrices. mdpi.com
Two-Dimensional Liquid Chromatography (2D-LC) offers significantly enhanced peak capacity and sensitivity, making it ideal for resolving co-eluting compounds in highly complex samples.
The development of advanced sample preparation techniques is also crucial. Solid-phase microextraction (SPME) can be employed to extract and concentrate volatile compounds prior to GC-MS analysis, improving detection limits. syxbsyjg.com For environmental samples, methods like biomimetic extraction using octadecyl-modified silica (B1680970) disks can be used to assess the bioavailability of hydrophobic compounds. chem960.com
Future work will likely involve the validation of these advanced methods for the routine analysis of octadecyl acetate and its metabolites in various matrices, contributing to a better understanding of its biological and environmental fate.
Exploration of New Biological Activities and Mechanisms of Action
Initial research has indicated that octadecyl acetate possesses interesting biological activities, opening up new avenues for investigation. A key finding is its identification as a volatile organic compound produced by the cyanobacterium Synechococcus sp., where it was the second most abundant volatile identified. researchgate.net
Antimicrobial and Anti-inflammatory Potential: Studies on volatile compounds from cyanobacteria suggest potential antibacterial properties. researchgate.net While the direct antibacterial activity of octadecyl acetate from Synechococcus sp. was not conclusively demonstrated against the tested strains, related long-chain fatty alcohols have shown inhibitory effects against bacteria like Propionibacterium acnes. google.com Furthermore, related compounds have been noted for their potential to downregulate inflammatory pathways. google.comresearchgate.net Future research should focus on a broader screening of octadecyl acetate against various microbial pathogens and investigating its potential anti-inflammatory mechanisms.
Pheromonal and Repellent Activities: Octadecyl acetate has been identified in the sex pheromone gland extracts of moths and the Dufour's gland of bees. researchgate.net In some moth species, it acts as a synergist, enhancing the attractiveness of other pheromone components. researchgate.net It has also been found in the defensive secretions of certain arthropods, suggesting a repellent function. researchgate.net These findings point towards potential applications in pest management, either as an attractant for trapping or as a repellent. Further studies are needed to elucidate its specific role in the chemical ecology of these insects and to evaluate its efficacy for practical applications.
Mechanism of Action: The biological activity of long-chain esters like octadecyl acetate is often attributed to their amphiphilic nature, allowing them to interact with and disrupt cellular membranes. google.com This mechanism is thought to be crucial for the antimicrobial effects of similar compounds. google.com Future research should employ techniques such as cell membrane permeability assays and molecular modeling to understand the precise interactions of octadecyl acetate with biological membranes and other potential cellular targets.
Development of Innovative Material Applications
The long hydrophobic octadecyl chain of octadecyl acetate imparts properties that are valuable in materials science. While it is already used in the cosmetics industry as an emollient and fragrance in products like creams and shampoos, and as a lubricant in the textile industry, new applications are emerging. researchgate.net
Polymer and Nanocomposite Development: Octadecyl acetate and related long-chain alkyl esters are being explored as components in advanced polymers and nanocomposites. For example, copolymers of vinyl acetate and octadecyl acrylate (B77674) have been synthesized and evaluated as pour point depressants for waxy crude oil, demonstrating their potential to improve the flow properties of petroleum. conicet.gov.ar The incorporation of octadecyl groups into polymer structures can modify their physical properties, such as hydrophobicity and thermal stability.
Functionalized Surfaces: The modification of surfaces with octadecyl groups is a well-established technique to create hydrophobic coatings. Research into octadecyl-modified mesoporous silica has shown its effectiveness in adsorbing organic pollutants from water. Future research could explore the direct use of octadecyl acetate or its derivatives in the formulation of functional coatings with tailored properties, such as anti-fouling or self-cleaning surfaces.
Phase Change Materials (PCMs): Long-chain esters are known to have potential as phase change materials for thermal energy storage. The melting and freezing point of octadecyl acetate could be investigated to determine its suitability for such applications, which are crucial for improving energy efficiency in buildings and electronic devices.
Table 2: Potential Innovative Material Applications for Octadecyl Acetate
| Application Area | Proposed Function | Research Focus |
|---|---|---|
| Advanced Polymers | Flow improver, pour point depressant | Synthesis of copolymers containing octadecyl acetate moieties. conicet.gov.ar |
| Functional Coatings | Hydrophobic and anti-fouling surfaces | Development of coating formulations incorporating octadecyl acetate. |
| Nanocomposites | Modifier for enhanced properties | Incorporation into nanocomposite materials to tailor surface properties. |
| Phase Change Materials | Thermal energy storage | Characterization of thermal properties and phase transition behavior. |
Environmental Remediation and Bioremediation Strategies
The hydrophobic nature of octadecyl acetate suggests its potential utility in environmental remediation, particularly for the removal of other nonpolar pollutants.
Sorbent Materials: Octadecyl-modified silica has been successfully used as a sorbent for the extraction of persistent organic pollutants like PAHs and PCBs from soil and for the removal of phthalates from water. chem960.com These materials work by providing a hydrophobic surface to which nonpolar contaminants can adsorb. Future research could investigate the development of low-cost, sustainable sorbents based on octadecyl acetate or its derivatives for water and soil purification. The use of natural polymers like cellulose (B213188) as a base for these sorbents is a promising green approach.
Bioremediation: Understanding the biodegradation of octadecyl acetate is crucial for assessing its environmental fate and for developing bioremediation strategies. Studies on the degradation of n-octadecane, the alkane backbone of octadecyl acetate, by fungi like Fusarium sp. have shown that these microorganisms can break down long alkyl chains, even in saline conditions. jst.go.jp The degradation pathway often involves the formation of carboxylic acids. jst.go.jp
Future research should focus on identifying microbial strains capable of efficiently degrading octadecyl acetate and elucidating the enzymatic pathways involved. This knowledge could be applied to develop bioremediation techniques for environments contaminated with long-chain esters and other hydrophobic compounds. Furthermore, investigating the potential for octadecyl acetate to act as a carbon source or co-metabolite in the bioremediation of other pollutants is a worthwhile area of exploration.
Structure-Activity Relationship (SAR) Studies for Targeted Applications
Structure-activity relationship (SAR) studies are essential for optimizing the properties of octadecyl acetate for specific applications. By systematically modifying its chemical structure and evaluating the impact on its activity, researchers can design more effective molecules.
Optimizing Biological Activity: For applications in pest management or as an antimicrobial agent, SAR studies can help to identify the key structural features required for high efficacy. For example, studies on carmofur (B1668449) analogs have shown that the length of the alkyl chain (including dodecyl and octadecyl chains) significantly influences their antiproliferative and membrane-disrupting activities. Similarly, research on catecholic antioxidants has revealed a non-linear relationship between alkyl chain length and antioxidant activity in cellular systems. By synthesizing and testing a series of octadecyl acetate analogs with varied chain lengths, branching, or modifications to the acetate group, it would be possible to develop compounds with enhanced and more targeted biological effects.
Tailoring Material Properties: In materials science, SAR studies can guide the development of polymers and coatings with desired characteristics. For instance, in the context of pour point depressants for crude oil, the ratio of vinyl acetate to octadecyl acrylate in copolymers has been shown to be a critical factor in their performance. conicet.gov.ar By systematically altering the structure of the ester, it may be possible to fine-tune properties such as solubility, melting point, and viscosity for applications ranging from lubricants to phase change materials.
Future SAR research on octadecyl acetate will likely involve a combination of chemical synthesis, biological and material testing, and computational modeling to predict the properties of new analogs and to accelerate the discovery of compounds with superior performance for targeted applications.
Q & A
Q. What chromatographic techniques utilize octadecyl acetate-modified silica, and how do they function?
Octadecyl acetate-modified silica (C18 stationary phase) is widely used in reversed-phase chromatography due to its hydrophobic interactions with nonpolar analytes. The separation mechanism relies on partitioning between the hydrophobic stationary phase and a polar mobile phase (e.g., water-acetonitrile gradients). For example, in the isolation of clavapyrone from Dictyostelium spp., octadecyl silica columns with water-acetonitrile (1:9) elution efficiently separated target compounds based on hydrophobicity .
Q. How can nuclear magnetic resonance (NMR) spectroscopy determine the purity and structure of octadecyl acetate derivatives?
After synthesis or isolation, and NMR spectra provide structural confirmation. Key steps include:
- Comparing observed chemical shifts (e.g., δ 314.1868 [M]+ in HR-EIMS for clavapyrone) with reference data .
- Integrating proton signals to assess purity (e.g., absence of extraneous peaks in the NMR spectrum).
- Analyzing coupling constants and splitting patterns to verify stereochemistry.
Q. What solvent systems are optimal for partitioning octadecyl acetate during extraction?
Ethyl acetate-water partitioning is a standard method for isolating hydrophobic compounds. In the purification of clavapyrone, ethyl acetate effectively extracted the target compound from methanol-soluble fractions, yielding a 2.94 g ethyl acetate-soluble fraction after partitioning . Adjusting solvent polarity (hexane-ethyl acetate gradients) further refines separation.
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize octadecyl acetate-based chromatographic protocols?
RSM, implemented via tools like Design Expert, models interactions between variables (e.g., solvent ratio, temperature) to maximize yield or resolution. For example:
-
Design a central composite design (CCD) to test hexane-ethyl acetate gradients.
-
Analyze ANOVA results to identify significant factors (e.g., acetonitrile concentration in mobile phases) .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24 -
Validate predictions with confirmatory runs to ensure reproducibility.
Q. What strategies resolve contradictions in structural data for octadecyl acetate derivatives?
Discrepancies between NMR, HRMS, or IR data require:
- Cross-validation with orthogonal techniques (e.g., X-ray crystallography if crystalline).
- Re-analysis under standardized conditions (e.g., deuterated solvents, controlled temperature).
- Computational modeling (e.g., density functional theory for predicting NMR shifts) .
Q. How to design a multi-step purification protocol for octadecyl acetate-containing natural products?
A hierarchical approach is recommended:
- Crude extraction : Use methanol or ethyl acetate for initial solubilization.
- Partitioning : Separate phases with water-ethyl acetate.
- Column chromatography : Employ silica gel (hexane-ethyl acetate gradients) followed by octadecyl silica (water-acetonitrile gradients).
- Final purification : Recycle preparative HPLC with GPC columns for high-purity isolates (e.g., 8.4 mg clavapyrone from 62.6 g biomass) .
Q. How to ensure reproducibility in quantifying octadecyl acetate in complex matrices?
- Primary analysis : Use calibrated HPLC-UV or GC-MS with internal standards (e.g., deuterated octadecyl acetate).
- Replicated analysis : Repeat measurements across independent batches to calculate interassay CV%.
- Sensitivity checks : Validate limits of detection (LOD) and quantification (LOQ) via serial dilutions .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
